molecular formula C7H7ClN4O4 B3289578 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate CAS No. 859307-58-7

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate

Cat. No.: B3289578
CAS No.: 859307-58-7
M. Wt: 246.61 g/mol
InChI Key: VSZQPTFLDOLJHB-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate is a pyrimidine derivative featuring a nitro group at position 5, a chloro substituent at position 2, and an amino-linked acetate ester at position 2.

The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chloro substituent contributes to stability and reactivity. The methyl acetate moiety may influence solubility and metabolic stability compared to bulkier ester groups.

Properties

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O4/c1-16-5(13)3-9-6-4(12(14)15)2-10-7(8)11-6/h2H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZQPTFLDOLJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680903
Record name Methyl N-(2-chloro-5-nitropyrimidin-4-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859307-58-7
Record name Methyl N-(2-chloro-5-nitropyrimidin-4-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate typically involves the reaction of 2-chloro-5-nitropyrimidine with methyl glycinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Various substituted pyrimidines.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate is used in several scientific research areas:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Purity (%) Key References
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate Benzoate ester, methylamino group 350.76 93 N/A
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate Butanoate ester, isopropyl group 316.74 N/A 97
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Cyclohexyl-carbamate, tert-butyl group 386.35 59 (Step 1) N/A
Methyl 2-((4-((1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate Oxoacetate, tert-butyl carbamate 442.39 89 (Step 3) N/A
Key Observations:
  • In contrast, the methyl acetate group in the target compound likely improves solubility in polar solvents.
  • Protecting Groups : The tert-butyl carbamate in cyclohexyl derivatives (Table 1, entries 3–4) enhances stability during synthesis but requires deprotection steps, complicating the synthetic route .

Reactivity and Functionalization

The nitro group at position 5 is a critical site for reduction to amines (e.g., in , Step 2: Fe/NH4Cl reduces nitro to amine with 79% yield) . This reactivity is conserved across analogs, enabling downstream modifications. However, steric or electronic differences in substituents alter reaction kinetics:

  • Ethyl Benzoate Analog : The electron-withdrawing benzoate ester may accelerate nitro reduction compared to aliphatic esters.
  • Isopropyl-Butanoate Analog: The bulky isopropyl group could slow nucleophilic substitution at position 2, necessitating optimized conditions (e.g., higher temperatures or stronger bases) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound logP (Predicted) Solubility (mg/mL) Stability
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate 1.2 ~10 (DMSO) Stable at RT, sensitive to strong bases
Ethyl benzoate analog 2.5 ~5 (DMSO) Hydrolyzes under acidic conditions
Isopropyl-butanoate analog 1.8 ~8 (DMSO) Stable in dry, sealed storage
Notes:
  • The target compound’s lower logP compared to the ethyl benzoate analog suggests better aqueous solubility, advantageous for in vitro assays.
  • Stability data from indicate that proper storage (dry, sealed) is critical for maintaining integrity across analogs .

Biological Activity

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate, with the molecular formula C7_7H7_7ClN4_4O4_4 and a molecular weight of approximately 246.61 g/mol, is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a nitro group , linked to an amino group that connects to an acetate moiety . The presence of these functional groups suggests significant reactivity and potential biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific kinases involved in tumor growth and proliferation, particularly doublecortin-like kinase 1, which is implicated in various cancers.
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially due to their ability to disrupt cellular processes in pathogens.
  • Reactivity of Functional Groups : The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

Study 1: Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, demonstrating IC50_{50} values ranging from 15 to 30 µM across different cell types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity. Further investigations revealed that the compound disrupted bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Methyl 2-aminoacetateSimilar acetate structureLacks halogen substitution
5-Nitro-pyrimidine derivativesContains nitro groupsVarying substituents on pyrimidine
Chloro-pyrimidine derivativesSimilar halogen substitutionDifferent functional groups

The unique combination of a chloro group and a nitro group enhances the reactivity and potential biological activity of this compound compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate, and how is purity ensured?

  • The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-5-nitropyrimidine derivatives react with aminoacetate esters in the presence of a base (e.g., NaHCO₃) in THF, followed by purification via column chromatography . Key steps include monitoring reaction completion via TLC and using spectroscopic methods (NMR, MS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what functional groups are prioritized?

  • NMR spectroscopy is essential for confirming the pyrimidine ring substitution pattern, the methyl ester group (δ ~3.7 ppm for OCH₃), and the nitro group’s electronic effects. Mass spectrometry (ESI+) validates the molecular ion ([M+H]⁺) and fragmentation patterns. The chloro and nitro groups are identified via IR (stretching vibrations at ~1550 cm⁻¹ for NO₂ and ~750 cm⁻¹ for C-Cl) .

Q. How does the nitro group influence the reactivity of this compound in subsequent transformations?

  • The nitro group is a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution (e.g., reduction to an amine or displacement with thiols). Its presence directs reactions to specific positions, as seen in the reduction of nitro to amine using Fe/NH₄Cl in EtOH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?

  • Solvent choice (e.g., polar aprotic solvents like NMP for high-temperature reactions), base selection (e.g., LHMDS for deprotonation in Pd-catalyzed couplings), and catalyst systems (e.g., Pd₂(dba)₃/BINAP for cross-coupling) significantly impact yields . Kinetic studies using HPLC or in-situ IR can identify rate-limiting steps .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Density Functional Theory (DFT) calculates electron density distributions to predict reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), leveraging the pyrimidine core’s ability to act as a hydrogen bond acceptor .

Q. How can contradictory crystallographic or spectroscopic data be resolved?

  • Contradictions in XRD data (e.g., unexpected bond lengths) may arise from crystal packing effects or disorder. Use SHELXL for refinement with high-resolution data and validate against spectroscopic results . For NMR discrepancies, consider tautomerism or dynamic effects, and employ variable-temperature NMR .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

  • Protecting the aminoacetate moiety (e.g., tert-butoxycarbonyl [Boc] groups) prevents undesired alkylation. Controlled addition of reagents (e.g., slow introduction of methyl 2-chloro-2-oxoacetate) minimizes polysubstitution .

Q. How does the steric environment of the aminoacetate group influence regioselectivity in cross-coupling reactions?

  • Bulky substituents on the amino group (e.g., cyclohexyl in related compounds) can sterically hinder coupling at the 4-position of the pyrimidine, favoring reactivity at the 2-position. Steric maps from MOE software aid in predicting regioselectivity .

Methodological Guidance

  • Handling Data Contradictions : Cross-validate structural assignments using complementary techniques (e.g., XRD for unambiguous bond lengths and angles, combined with 2D NMR for connectivity) .
  • Reaction Optimization : Use design-of-experiment (DoE) approaches to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions via response surface modeling .
  • Biological Assay Design : Prioritize functional groups for derivatization based on QSAR models (e.g., nitro→amine conversion for enhanced solubility in medicinal chemistry applications) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate
Reactant of Route 2
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Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate

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